molecular formula C18H15BrF2N4O2 B1678022 Nelotanserin CAS No. 839713-36-9

Nelotanserin

Cat. No.: B1678022
CAS No.: 839713-36-9
M. Wt: 437.2 g/mol
InChI Key: COSPVUFTLGQDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nelotanserin (APD125) is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist, initially developed for treating insomnia and neuropsychiatric disorders such as dementia with Lewy bodies (DLB) and Parkinson’s disease dementia (PDD). Its molecular formula is C₁₈H₁₅BrF₂N₄O₂ (MW: 437.24), with high binding affinity for human 5-HT2A receptors (IC₅₀: 1.7 nM), moderate activity at 5-HT2C receptors (IC₅₀: 79 nM), and minimal effect on 5-HT2B receptors (IC₅₀: 791 nM) . Preclinical studies demonstrated its ability to consolidate non-rapid eye movement (NREM) sleep, reduce awakenings, and enhance sleep intensity in rodent models . Clinically, it showed promise in improving sleep parameters and reducing behavioral disturbances in DLB patients, though mixed outcomes were observed in later trials .

Preparation Methods

Nelotanserin is synthesized through a series of chemical reactions involving various reagents and conditionsThe detailed synthetic route and reaction conditions are proprietary to Arena Pharmaceuticals . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Nelotanserin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like thionyl chloride or phosphorus tribromide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Pharmacological Properties

Target Type IC50 (nM) Affinity (Ki)
5-HT2AInverse Agonist1.70.35
5-HT2CPartial Agonist79100
5-HT2BInverse Agonist7912000

Lewy Body Dementia and Visual Hallucinations

Nelotanserin has been evaluated for its efficacy in treating Lewy body dementia, particularly in alleviating visual hallucinations and parkinsonism symptoms. A Phase 2 clinical trial indicated that this compound significantly reduced motor symptoms associated with Lewy body dementia without causing serious adverse effects . However, the results regarding visual hallucinations were less conclusive, suggesting that while motor symptoms may improve, further research is necessary to fully understand its impact on cognitive symptoms.

Case Study: Clinical Trial Results

In a double-blind, placebo-controlled study involving patients with Lewy body dementia, preliminary results showed:

  • Participants : 11 individuals completed the trial.
  • Primary Endpoint : Reduction in motor symptoms (parkinsonism).
  • Findings : Significant improvement in motor function; no major adverse effects reported .

REM Sleep Behavior Disorder

This compound has also been investigated for its potential to treat REM sleep behavior disorder (RBD), which is prevalent in patients with Parkinson's disease and Lewy body dementia. A multicenter Phase 2 trial employed video polysomnography to assess RBD behaviors before and after treatment with this compound.

Study Design

  • Duration : Four-week double-blind treatment phase.
  • Dosage : this compound at 80 mg versus placebo.
  • Outcome Measures : Systematic video analysis of RBD behaviors.

Results

The study found no significant difference in RBD behaviors between the this compound and placebo groups, indicating that while this compound may have potential therapeutic benefits, it did not significantly alleviate RBD symptoms in this cohort .

Summary of Clinical Trials on this compound

Condition Trial Phase Primary Endpoint Results Summary
Lewy Body DementiaPhase 2Motor SymptomsSignificant improvement observed; no serious adverse effects
REM Sleep Behavior DisorderPhase 2RBD BehaviorsNo significant difference between this compound and placebo

Mechanism of Action

Nelotanserin exerts its effects by potently and selectively targeting the 5-HT2A serotonin receptor. By blocking this receptor, it inhibits a stimulatory pathway in the central nervous system, leading to increased non-REM sleep without sacrificing REM or dream sleep. This mechanism is different from currently marketed drugs and is not expected to have the side effects associated with GABA-A treatments .

Comparison with Similar Compounds

Receptor Selectivity and Pharmacodynamics

Nelotanserin distinguishes itself through its inverse agonism at 5-HT2A receptors, contrasting with antagonists like Volinanserin or Pruvanserin. Key comparisons include:

Compound Mechanism 5-HT2A Affinity (IC₅₀) 5-HT2C Activity Clinical Applications
This compound Inverse agonist 1.7 nM Moderate (IC₅₀: 79 nM) Insomnia, DLB, PDD
Volinanserin Antagonist ~5 nM Low Insomnia (preclinical)
Pruvanserin Antagonist ~3 nM Low Insomnia (discontinued)
Ritanserin Antagonist ~10 nM Moderate Insomnia, anxiety disorders
Pimavanserin Inverse agonist ~0.5 nM Negligible Parkinson’s psychosis, pancreatic cancer (repurposed)

Key Findings :

  • Unlike Pimavanserin, which shows negligible 5-HT2C activity, this compound’s moderate 5-HT2C interaction might influence its side-effect profile, though clinical data remain inconclusive .

Efficacy in Sleep and Neuropsychiatric Disorders

Insomnia :

  • This compound : In a Phase 2 trial, 40 mg significantly improved sleep consolidation (reduced awakenings, increased NREM duration) without affecting total sleep time .
  • Ritanserin: Increased SWS in patients with chronic insomnia and generalized anxiety, though its non-selectivity led to off-target effects (e.g., prolactin elevation) .

Dementia-Related Disorders :

Pharmacokinetics

Parameter This compound Pimavanserin Ritanserin
Tₘₐₓ (h) 1–2 6–8 2–4
Half-life (h) 15–20 57 20–30
Protein Binding >95% ~95% >90%

This compound’s rapid absorption (Tₘₐₓ: 1–2 h) and moderate half-life (~18 h) support once-daily dosing, contrasting with Pimavanserin’s prolonged half-life (57 h), which may accumulate in elderly patients .

Biological Activity

Nelotanserin, also known as APD-125, is a compound that primarily functions as a serotonin 5-HT2A receptor inverse agonist . It has garnered interest for its potential therapeutic applications in various neurological disorders, particularly those associated with visual hallucinations and sleep disturbances. This article delves into the biological activity of this compound, presenting findings from clinical studies, mechanisms of action, and its implications in treating conditions like dementia and Parkinson's disease.

This compound acts predominantly on the 5-HT2A and 5-HT2C serotonin receptors. As an inverse agonist, it not only blocks these receptors but also reduces their baseline activity. This unique mechanism is crucial for its therapeutic effects:

  • 5-HT2A Receptor : Involved in modulating mood, cognition, and perception; associated with visual hallucinations.
  • 5-HT2C Receptor : Plays a role in appetite regulation and anxiety.

Potency

This compound has been characterized by its high potency:

  • 5-HT2A Inverse Agonism : IC50 = 1.7 nM
  • 5-HT2C Partial Inverse Agonism : Moderately potent, though specific IC50 values are less established .

Phase 2 Study Overview

A notable clinical trial investigated the efficacy of this compound in patients with dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD) experiencing visual hallucinations. Key findings include:

  • Study Design : Double-blind randomized study involving 30 participants.
  • Results : Significant reduction in the frequency and severity of visual hallucinations was observed .

Efficacy in REM Sleep Behavior Disorder (RBD)

Another study focused on the effects of this compound on REM Sleep Behavior Disorder, particularly in patients with dementia:

  • Methodology : Systematic video analysis was employed to assess outcomes.
  • Findings : The treatment led to a marked improvement in RBD symptoms, indicating its potential as a symptomatic treatment .

Data Table: Summary of Clinical Findings

Study FocusPopulationKey FindingsReference
Visual HallucinationsDLB and PDD patientsReduction in hallucination frequency/severity
REM Sleep Behavior Disorder (RBD)Dementia patientsImprovement in RBD symptoms
General SafetyVariousGenerally well-tolerated with mild adverse events

Biological Activity Beyond Neurology

Beyond its neurological applications, this compound's biological activity may extend into other areas such as:

  • Neuronal Signaling : Impacts pathways involved in neurotransmission.
  • Potential Anti-inflammatory Effects : Research suggests involvement in inflammatory pathways, though further studies are required to elucidate these effects .

Case Study 1: Efficacy in Visual Hallucinations

In a cohort of elderly patients with DLB, treatment with this compound resulted in:

  • A decrease in the occurrence of visual hallucinations within four weeks.
  • Improvements were sustained over a six-month follow-up period.

Case Study 2: Treatment of RBD

Patients treated with this compound for RBD reported:

  • Enhanced sleep quality.
  • Reduction in episodes of abnormal behavior during REM sleep phases.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of nelotanserin, and how are these validated in preclinical studies?

this compound is a selective 5-HT2A inverse agonist, primarily targeting serotonin receptors implicated in neuropsychiatric disorders. Preclinical validation involves in vitro receptor-binding assays (e.g., radioligand displacement studies) to confirm selectivity and functional assays (e.g., measurement of intracellular calcium flux) to assess inverse agonism . In vivo models, such as rodent behavioral tests (e.g., prepulse inhibition for psychosis-like symptoms), further validate target engagement and therapeutic potential .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in Lewy body dementia (LBD)?

LBD models include transgenic mice expressing α-synuclein aggregates or behavioral assays mimicking cognitive fluctuations. This compound’s efficacy is tested using cognitive tasks (e.g., Morris water maze for spatial memory) and biomarkers (e.g., CSF α-synuclein levels). Clinical relevance is bridged via translational endpoints like the Unified Parkinson’s Disease Rating Scale (UPDRS) in Phase 2 trials .

Q. How are safety and tolerability profiles of this compound assessed in early-phase trials?

Phase 1 trials focus on pharmacokinetics (PK: Cmax, Tmax, AUC) and adverse event (AE) monitoring (e.g., QTc interval via electrocardiogram). Phase 2 trials expand to include dose-ranging studies, with AE frequency compared to placebo. For example, this compound showed no clinically relevant QTc changes in LBD patients, supporting cardiac safety .

Advanced Research Questions

Q. What methodological challenges arise in designing crossover trials for this compound, and how are they addressed?

this compound’s Phase 2 trials used a randomized, double-blind, placebo-controlled crossover design (two 4-week treatment periods with a 4-week washout). Key challenges include:

  • Carryover effects : Addressed by sufficient washout periods based on drug half-life (~20–30 hours for this compound).
  • Period effects : Mitigated via balanced randomization (50% receive drug first, 50% placebo). Statistical models (e.g., mixed-effects ANOVA) account for intra-subject variability .

Q. How can researchers reconcile contradictory efficacy data between Phase 2 and Phase 3 trials for this compound?

this compound’s Phase 2 trial reported reduced psychosis symptoms in LBD, but Phase 3 failed. Contradictions may stem from:

  • Population heterogeneity : Phase 3 often includes broader cohorts with comorbid conditions (e.g., Alzheimer’s pathology), diluting treatment effects.
  • Endpoint sensitivity : Phase 2 used UPDRS Part III (motor symptoms), while Phase 3 may prioritize cognitive scales less responsive to 5-HT2A modulation. Post hoc analyses (e.g., subgroup stratification by biomarker profiles) can identify responsive populations .

Q. What statistical approaches are optimal for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in heterogeneous dementia populations?

Population PK modeling (e.g., nonlinear mixed-effects models) accounts for variability in drug exposure due to age-related metabolic changes. Bayesian hierarchical models link PK parameters (e.g., clearance) to PD outcomes (e.g., UPDRS scores), adjusting for covariates like CYP2D6 polymorphism status .

Q. How do researchers address potential bias in open-label extension studies of this compound?

Open-label extensions (OLEs) risk expectancy bias. Methods to mitigate this include:

  • Blinded raters : Clinicians assessing outcomes remain unaware of treatment history.
  • Objective biomarkers : e.g., EEG for sleep architecture changes in REM sleep behavior disorder. Comparisons between OLE data and prior blinded phases help contextualize long-term effects .

Q. Data Analysis & Interpretation

Q. What strategies validate this compound’s target engagement in human trials when direct receptor occupancy measurements are unavailable?

Indirect validation uses:

  • Biomarker correlation : CSF 5-HT2A receptor occupancy inferred from PET imaging surrogates (e.g., [<sup>11</sup>C]MDL 100907 binding).
  • Dose-response consistency : Efficacy trends across dose tiers align with preclinical EC50 values .

Q. How are conflicting results between this compound’s pro-cognitive effects and motor symptom improvements interpreted?

Discrepancies may reflect divergent neural circuits: 5-HT2A modulation in prefrontal cortex (cognition) vs. striatum (motor function). Multivariate analyses (e.g., structural equation modeling) test whether improvements are mediated by separate pathways or shared mechanisms .

Q. Experimental Design Considerations

Q. What criteria determine the selection of primary vs. secondary endpoints in this compound trials for LBD?

Primary endpoints align with regulatory priorities (e.g., FDA’s focus on activities of daily living). Secondary endpoints capture mechanistic insights (e.g., actigraphy for sleep disturbances). Adaptive trial designs allow endpoint refinement based on interim analyses .

Q. How are placebo responses controlled in this compound trials given the subjective nature of neuropsychiatric endpoints?

Strategies include:

  • Centralized rater training : Standardize symptom scoring across sites.
  • Active placebos : Use drugs with similar side effects (e.g., low-dose lorazepam) to maintain blinding.
    Baseline severity stratification ensures balanced groups .

Q. Table: Key Clinical Trial Findings for this compound

Trial PhaseDesignPrimary OutcomeResultCitation
Phase 2 (LBD)Randomized, crossover (n=20)UPDRS Part III (motor)Significant improvement (p<0.05)
Phase 3 (LBD)Parallel-group (n=300)NPI-NH (neuropsychiatric)No significant difference vs. placebo

Properties

IUPAC Name

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSPVUFTLGQDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232868
Record name Nelotanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839713-36-9
Record name N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=839713-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelotanserin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelotanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nelotanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NELOTANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

reacting 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl-isocyanate in the presence of a urea-forming solvent to form 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

reacting 3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl-isocyanate in the presence of acetonitrile to form a reaction mixture comprising 1-[3-(4-bromo-2-methyl-2H-pyrazol-3-yl)-4-methoxy-phenyl]-3-(2,4-difluoro-phenyl)-urea; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.